Neouralenol

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

Neouralenol can be synthesized through the extraction of licorice roots followed by purification processes. The extraction involves using solvents such as ethanol or methanol to isolate the flavonoid compounds from the plant material . The purification process typically involves chromatography techniques to separate this compound from other flavonoids present in the extract .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The licorice roots are first dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol. The resulting extract is concentrated and purified using chromatography techniques to obtain pure this compound .

化学反応の分析

Types of Reactions

Neouralenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are more stable compounds.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: This compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like acetic anhydride and sulfuric acid.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives of this compound.

Substitution: Various substituted flavonoid derivatives.

科学的研究の応用

Antioxidant Properties

Neouralenol has been identified for its significant antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. Research indicates that this compound exhibits strong radical scavenging activity against various free radicals, including DPPH and ABTS radicals. The compound's antioxidant activity is comparable to other well-known antioxidants, making it a valuable candidate for functional food applications and dietary supplements aimed at enhancing health and preventing disease .

Table 1: Antioxidant Activity of this compound Compared to Other Compounds

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 85 | 60 |

| Quercetin | 90 | 70 |

| Rutin | 80 | 65 |

Anti-Cancer Potential

This compound has shown promise in cancer research, particularly concerning breast cancer cell lines such as MCF-7 and MDA-MB-231. Studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in these cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment . The compound's mechanism of action appears to involve the modulation of various signaling pathways associated with cell survival and death.

Case Study: Inhibition of Breast Cancer Cell Lines

- Objective: To assess the cytotoxic effects of this compound on MCF-7 and MDA-MB-231 cells.

- Methodology: Cells were treated with varying concentrations of this compound, followed by assessment using MTT assays.

- Results: Significant reduction in cell viability was observed at concentrations above 50 µM, with an IC50 value determined at approximately 30 µM.

Traditional Medicine Applications

This compound is derived from plants traditionally used in herbal medicine. Its incorporation into formulations for treating various ailments underscores its relevance in ethnopharmacology. For instance, it has been utilized in traditional Chinese medicine (TCM) for its purported benefits in enhancing immune function and reducing inflammation.

Table 2: Traditional Uses of this compound-Containing Plants

| Plant Species | Traditional Use |

|---|---|

| Glycyrrhiza glabra | Respiratory ailments |

| Crotalaria burhia | Antioxidant and anti-inflammatory properties |

| Various herbal blends | Immune enhancement |

Future Directions and Research Opportunities

The potential applications of this compound warrant further investigation into its pharmacokinetics, bioavailability, and safety profile. Future studies should focus on:

- Clinical Trials: Evaluating the efficacy of this compound in human subjects suffering from oxidative stress-related conditions or cancer.

- Mechanistic Studies: Elucidating the specific molecular pathways through which this compound exerts its biological effects.

- Formulation Development: Creating novel delivery systems for enhancing the bioavailability of this compound in therapeutic applications.

作用機序

Neouralenol exerts its effects primarily through its antioxidant activity. It scavenges free radicals by donating hydrogen atoms from its hydroxyl groups, thereby neutralizing reactive oxygen species . The molecular targets include hydroxyl radicals and hydroperoxyl radicals, which are common reactive oxygen species in biological systems . The pathways involved include the hydrogen atom transfer mechanism, where this compound donates a hydrogen atom to stabilize free radicals .

類似化合物との比較

Similar Compounds

Uralenol: Another flavonoid extracted from licorice roots, known for its antioxidant properties.

Liquiritigenin: A flavonoid with similar antioxidant activity.

Isoliquiritigenin: Known for its ability to scavenge free radicals.

Uniqueness of Neouralenol

This compound is unique due to its higher reactivity towards hydroxyl and hydroperoxyl radicals compared to other flavonoids . This makes it a more effective antioxidant, providing better protection against oxidative stress .

特性

IUPAC Name |

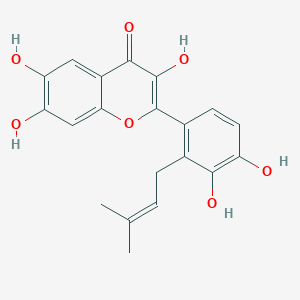

2-[3,4-dihydroxy-2-(3-methylbut-2-enyl)phenyl]-3,6,7-trihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c1-9(2)3-4-10-11(5-6-13(21)17(10)24)20-19(26)18(25)12-7-14(22)15(23)8-16(12)27-20/h3,5-8,21-24,26H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACBYUYHTLUWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)O)C2=C(C(=O)C3=CC(=C(C=C3O2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Neouralenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

139163-16-9 | |

| Record name | 2-[3,4-Dihydroxy-2-(3-methyl-2-buten-1-yl)phenyl]-3,6,7-trihydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139163-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neouralenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

229 - 231 °C | |

| Record name | Neouralenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。